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Compound of Interest

Compound Name: 5-(2-Thienyl)Pentanoic Acid

Cat. No.: B1207467 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-(2-Thienyl)Pentanoic Acid. Designed for researchers, scientists, and professionals in drug

development, this document offers a detailed analysis of the compound's nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented

herein is generated from high-quality predictive models, providing a robust dataset for

characterization, quality control, and research applications in the absence of publicly available

experimental spectra.

Introduction
5-(2-Thienyl)Pentanoic Acid, with the chemical formula C₉H₁₂O₂S and a molecular weight of

184.26 g/mol , is a carboxylic acid derivative containing a thiophene ring.[1][2][3][4][5][6] The

unique combination of a flexible alkyl chain, a carboxylic acid moiety, and an aromatic

thiophene ring makes it a molecule of interest in medicinal chemistry and material science.

Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for

understanding its chemical behavior. This guide provides a detailed interpretation of its

predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-(2-
Thienyl)Pentanoic Acid.
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¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 5-(2-Thienyl)Pentanoic Acid provides a detailed map of

the proton environments within the molecule. The predicted chemical shifts (δ) and coupling

constants (J) are crucial for assigning each proton to its specific location in the molecular

structure.

Table 1: Predicted ¹H NMR Data for 5-(2-Thienyl)Pentanoic Acid

Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-5' 7.15 dd 5.1, 1.2

H-3' 6.92 dd 3.5, 1.2

H-4' 6.81 dd 5.1, 3.5

H-α (Thiophene) 2.85 t 7.5

H-α (Acid) 2.35 t 7.4

H-β (Thiophene) 1.75 - 1.65 m -

H-γ (Thiophene) 1.75 - 1.65 m -

-COOH 12.0 - 11.0 br s -

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the ¹H NMR Spectrum:

The thiophene ring protons (H-3', H-4', and H-5') are expected to appear in the aromatic region

of the spectrum. The distinct multiplicities (doublet of doublets) arise from the coupling between

these adjacent protons. The methylene group protons adjacent to the thiophene ring (H-α

Thiophene) and the carboxylic acid (H-α Acid) are deshielded to different extents, resulting in

separate triplet signals. The remaining methylene protons in the alkyl chain (H-β and H-γ) are

predicted to overlap, forming a complex multiplet. The acidic proton of the carboxylic acid is

expected to be a broad singlet at a significantly downfield chemical shift.
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Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of 5-(2-Thienyl)Pentanoic Acid would

involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small

amount of tetramethylsilane (TMS) as an internal standard. The spectrum would then be

recorded on a 400 MHz or higher field NMR spectrometer.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon environment gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for 5-(2-Thienyl)Pentanoic Acid

Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic) 179.5

C-2' (Thiophene) 145.0

C-5' (Thiophene) 127.0

C-3' (Thiophene) 124.5

C-4' (Thiophene) 123.0

C-α (Acid) 34.0

C-α (Thiophene) 31.0

C-β (Thiophene) 29.0

C-γ (Thiophene) 25.0

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the ¹³C NMR Spectrum:
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The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field

(highest ppm value). The carbons of the thiophene ring are found in the aromatic region. The

aliphatic carbons of the pentanoic acid chain appear at higher field (lower ppm values), with

their chemical shifts influenced by their proximity to the electron-withdrawing thiophene and

carboxylic acid groups.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample prepared for ¹H NMR can typically be used for ¹³C NMR as well. A proton-

decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for

each carbon. A sufficient number of scans should be accumulated to achieve a good signal-to-

noise ratio, as the natural abundance of ¹³C is low.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted FT-IR Data for 5-(2-Thienyl)Pentanoic Acid

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 3300 - 2500 Broad

C-H stretch (Aromatic) ~3100 Medium

C-H stretch (Aliphatic) 2950 - 2850 Strong

C=O stretch (Carboxylic acid) ~1710 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium

C-O stretch (Carboxylic acid) ~1300 Medium

C-S stretch (Thiophene) ~700 Medium

Disclaimer: Data is predicted and should be confirmed by experimental analysis.
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Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by a very broad absorption band in the region of

3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.

A strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O stretch of the carbonyl group.

The aromatic C-H and C=C stretching vibrations of the thiophene ring, as well as the aliphatic

C-H stretches of the pentanoic acid chain, will also be present.

Experimental Protocol for FT-IR Spectroscopy:

A common method for obtaining an IR spectrum of a solid sample like 5-(2-Thienyl)Pentanoic
Acid is the KBr pellet method. A small amount of the sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a

Fourier Transform Infrared (FT-IR) spectrometer.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data for 5-(2-Thienyl)Pentanoic Acid:

Molecular Ion (M⁺): m/z = 184

Key Fragmentation Ions (m/z):

139 ([M-COOH]⁺)

111 ([M-C₄H₇O₂]⁺)

97 (Thiophene-CH₂-CH₂⁺)

83 (Thiophene⁺)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.
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Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 184, corresponding to the

molecular weight of the compound. Common fragmentation pathways for carboxylic acids

include the loss of the carboxyl group (a loss of 45 Da), leading to a fragment at m/z 139.

Cleavage of the alkyl chain and fragmentation of the thiophene ring will also produce

characteristic ions.

Experimental Protocol for Mass Spectrometry:

A sample of 5-(2-Thienyl)Pentanoic Acid can be introduced into the mass spectrometer via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS). Electron ionization (EI) is a common technique that will induce fragmentation and

provide structural information.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and

detailed characterization of 5-(2-Thienyl)Pentanoic Acid. The ¹H NMR, ¹³C NMR, IR, and MS

data, along with their interpretations, serve as a valuable resource for researchers in the

positive identification and quality assessment of this compound. While this predicted data offers

a strong foundation, it is recommended to confirm these findings with experimental data

whenever possible to ensure the highest level of scientific rigor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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